N,N'-bis(4-chlorophenyl)ethanimidamide
Description
N,N'-bis(4-chlorophenyl)ethanimidamide is a symmetric organic compound characterized by a central ethanimidamide backbone (C(NH₂)₂) substituted with two 4-chlorophenyl groups at the nitrogen atoms.
Properties
CAS No. |
141417-92-7 |
|---|---|
Molecular Formula |
C14H12Cl2N2 |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
N,N'-bis(4-chlorophenyl)ethanimidamide |
InChI |
InChI=1S/C14H12Cl2N2/c1-10(17-13-6-2-11(15)3-7-13)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H,17,18) |
InChI Key |
FEDWSEVYKWTKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-chlorophenyl)ethanimidamide typically involves the reaction of 4-chloroaniline with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 4-chloroaniline and acetonitrile.
Catalyst: Commonly used catalysts include acids or bases.
Solvent: Ethanol or methanol.
Reaction Conditions: Elevated temperatures (typically around 80-100°C).
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(4-chlorophenyl)ethanimidamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-chlorophenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N,N’-bis(4-chlorophenyl)ethanimidamide oxides.
Reduction: Formation of reduced derivatives such as N,N’-bis(4-chlorophenyl)ethanamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis(4-chlorophenyl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N’-bis(4-chlorophenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with N,N'-bis(4-chlorophenyl)ethanimidamide but differ in substituents, which critically affect their properties:
Physicochemical Properties
- Lipophilicity : Chloro substituents (logP ~3–4) confer higher lipophilicity compared to ethoxy (logP ~2.5) or methoxy (logP ~1.5) groups, impacting membrane permeability .
- Solubility: Phenacaine Hydrochloride’s ionic form enhances water solubility (>10 mg/mL), whereas non-ionic analogs like the target compound may require organic solvents .
- Stability : Nitro-substituted derivatives (e.g., Compound 24) may exhibit lower thermal stability due to electron-withdrawing effects, whereas chloro groups offer moderate stability .
Key Research Findings
- Substituent Effects : Chloro groups enhance lipophilicity and binding to hydrophobic targets, whereas ethoxy/methoxy groups improve solubility and metabolic clearance .
- Pharmacological Potential: Nitro and hydroxyimino modifications correlate with antiplasmodial activity, highlighting the scaffold’s versatility .
- Safety Profiles : Phenacaine’s clinical use underscores its safety, while chloro derivatives may require toxicity profiling for therapeutic adoption .
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